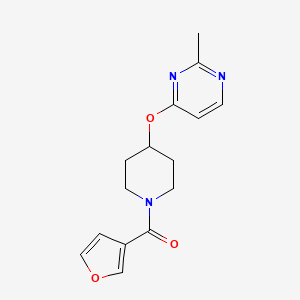
Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is commonly referred to as FMPM and is synthesized using a specific method that involves the use of various reagents and solvents. In
Scientific Research Applications
Antiviral Activity
The indole derivatives, which share a similar structural motif to Furan-3-yl compounds, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that Furan-3-yl compounds could be synthesized and tested for potential antiviral applications, particularly in the development of new antiviral drugs.
Antidiabetic and Antimalarial Applications
Indole derivatives have been found to have antidiabetic and antimalarial activities. Similarly, Furan-3-yl compounds could be investigated for their potential use in treating diabetes and malaria. This could be particularly beneficial in developing countries where malaria is prevalent and diabetes is on the rise.
Each of these applications presents a promising avenue for scientific research and the development of new therapeutic agents. The diverse biological activities associated with indole derivatives provide a strong foundation for the exploration of Furan-3-yl compounds in various medical fields .
properties
IUPAC Name |
furan-3-yl-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-11-16-6-2-14(17-11)21-13-3-7-18(8-4-13)15(19)12-5-9-20-10-12/h2,5-6,9-10,13H,3-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCKDNLRPDYDAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

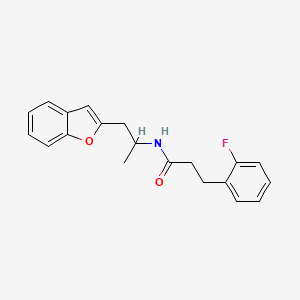
![1-Methyl-4-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-5-amine](/img/structure/B2785724.png)
![N-(4-acetylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2785728.png)
![N-[4-[[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2785731.png)


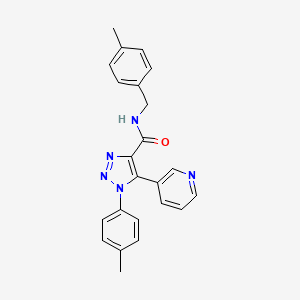
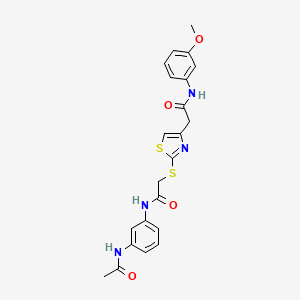
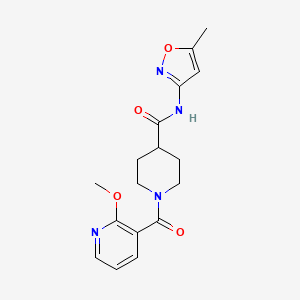

![3-[Cyclopropylmethyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B2785742.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2785745.png)